4-chloro-N-pentylbenzamide 4-chloro-N-pentylbenzamide
Brand Name: Vulcanchem
CAS No.: 2447-86-1
VCID: VC8366504
InChI: InChI=1S/C12H16ClNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)
SMILES: CCCCCNC(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

4-chloro-N-pentylbenzamide

CAS No.: 2447-86-1

Cat. No.: VC8366504

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-pentylbenzamide - 2447-86-1

Specification

CAS No. 2447-86-1
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 4-chloro-N-pentylbenzamide
Standard InChI InChI=1S/C12H16ClNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)
Standard InChI Key SQANIZFUOIJTRI-UHFFFAOYSA-N
SMILES CCCCCNC(=O)C1=CC=C(C=C1)Cl
Canonical SMILES CCCCCNC(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The molecular structure of 4-chloro-N-pentylbenzamide consists of a benzamide backbone (C₆H₅CONH-) modified with a chlorine atom at the fourth position of the benzene ring and a pentyl chain (-C₅H₁₁) bonded to the amide nitrogen. The IUPAC name is derived from this substitution pattern, ensuring unambiguous identification .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO
Molecular Weight225.71 g/mol
IUPAC Name4-chloro-N-pentylbenzamide
Canonical SMILESClC1=CC=C(C=C1)C(=O)NCCCCC
Topological Polar Surface Area29.1 Ų

The chlorine atom enhances electrophilic reactivity, while the pentyl group introduces lipophilicity, influencing solubility and biological membrane permeability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 4-chlorobenzoyl chloride with pentylamine in the presence of a base such as triethylamine:

4-ClC6H4COCl+C5H11NH2Base4-ClC6H4CONHC5H11+HCl\text{4-ClC}_6\text{H}_4\text{COCl} + \text{C}_5\text{H}_{11}\text{NH}_2 \xrightarrow{\text{Base}} \text{4-ClC}_6\text{H}_4\text{CONHC}_5\text{H}_{11} + \text{HCl}

Reaction conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C (room temperature)

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Table 2: Optimized Reaction Parameters

ParameterValue
Yield65–78%
Reaction Time4–6 hours
Key ByproductN,N-dipentyl-4-chlorobenzamide

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Exothermic Reactions: Precise temperature control to prevent decomposition.

  • Solvent Recovery: Economical recycling of dichloromethane.

  • Byproduct Management: Minimizing dialkylation via stoichiometric control of pentylamine .

Physicochemical Properties

Physical Characteristics

  • Melting Point: Estimated 98–102°C (based on N-alkylbenzamide analogs).

  • Solubility:

    • Polar Solvents: 12 mg/mL in ethanol; 8 mg/mL in acetone.

    • Nonpolar Solvents: 3 mg/mL in hexane.

  • LogP: 3.9 (predicted), indicating high lipid solubility .

Chemical Reactivity

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., hydroxide, amines), while the amide group participates in:

  • Hydrolysis: Under acidic or basic conditions to yield 4-chlorobenzoic acid and pentylamine.

  • Reduction: With LiAlH₄ to form 4-chlorobenzylamine derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Hydrazone Derivatives: For anticancer agent development.

  • Polymer Stabilizers: Enhancing thermal stability in plastics .

Agrochemical Uses

  • Herbicidal Activity: Chlorinated benzamides inhibit acetolactate synthase (ALS) in weeds.

  • Synergistic Formulations: Combined with glyphosate for enhanced efficacy .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the pentyl chain length.

  • Cocrystal Engineering: Improving solubility via coformers like succinic acid.

  • In Vivo Toxicology: Chronic exposure studies in rodent models.

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